molecular formula C9H9NO B073386 3-Methyl-1H-indol-4-ol CAS No. 1125-31-1

3-Methyl-1H-indol-4-ol

Cat. No.: B073386
CAS No.: 1125-31-1
M. Wt: 147.17 g/mol
InChI Key: RYRARARYUZMODI-UHFFFAOYSA-N
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Description

3-Methyl-1H-indol-4-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their aromatic properties and are prevalent in various biological systems, including amino acids like tryptophan . The compound this compound is characterized by a methyl group at the third position and a hydroxyl group at the fourth position on the indole ring, making it a unique and interesting molecule for scientific research.

Scientific Research Applications

3-Methyl-1H-indol-4-ol has diverse applications in scientific research, including:

Safety and Hazards

The safety data sheet for a similar compound, 1H-indol-3-ylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Future Directions

Indole and its derivatives show good therapeutic prospects . They have attracted considerable attention as potential leads for novel therapeutics . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods have been reported for the synthesis of indole derivatives, including classical synthesis methods such as the Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis . These methods typically involve the formation of the indole ring through various cyclization reactions under specific conditions.

Industrial Production Methods: Industrial production of 3-Methyl-1H-indol-4-ol often involves the use of starting materials like substituted anilines and aldehydes, followed by cyclization and functional group modifications. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-indol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1H-indol-4-ol is unique due to the presence of both a methyl group at the third position and a hydroxyl group at the fourth position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methyl-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRARARYUZMODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343447
Record name 3-Methyl-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-31-1
Record name 3-Methyl-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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